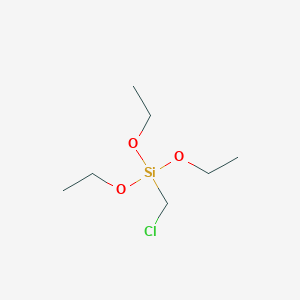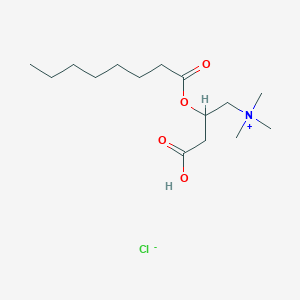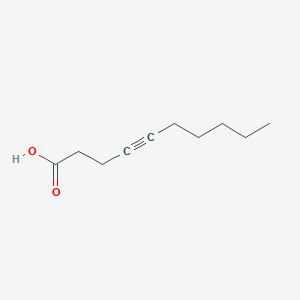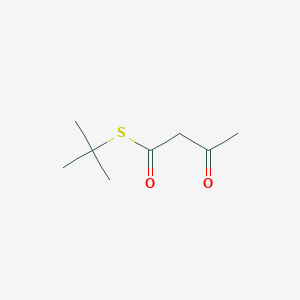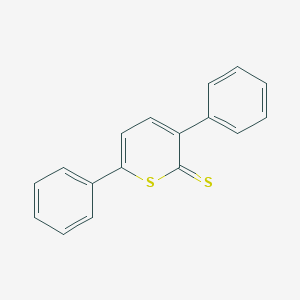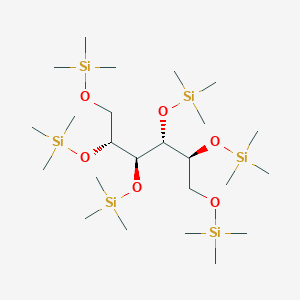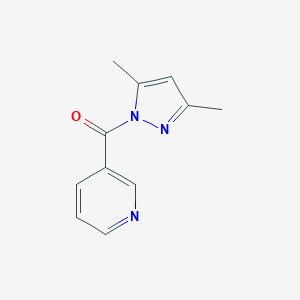
Pyrazole, 3,5-dimethyl-1-nicotinoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 3,5-dimethyl-1-nicotinoyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound belongs to the pyrazole family and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of pyrazole, 3,5-dimethyl-1-nicotinoyl- is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties are due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Pyrazole, 3,5-dimethyl-1-nicotinoyl- has also been shown to activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemische Und Physiologische Effekte
Pyrazole, 3,5-dimethyl-1-nicotinoyl- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. Pyrazole, 3,5-dimethyl-1-nicotinoyl- has also been shown to have neuroprotective effects, as it has been shown to protect against neuronal damage in animal models of Alzheimer's disease. Additionally, pyrazole, 3,5-dimethyl-1-nicotinoyl- has been shown to have anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using pyrazole, 3,5-dimethyl-1-nicotinoyl- in lab experiments is its high yield during synthesis, making it a cost-effective compound to produce. Pyrazole, 3,5-dimethyl-1-nicotinoyl- is also stable under a variety of conditions, making it a reliable compound to work with. However, one of the limitations of using pyrazole, 3,5-dimethyl-1-nicotinoyl- in lab experiments is its potential toxicity, as high concentrations of the compound have been shown to be toxic to cells.
Zukünftige Richtungen
There are several future directions for the study of pyrazole, 3,5-dimethyl-1-nicotinoyl-. One area of research is the development of pyrazole, 3,5-dimethyl-1-nicotinoyl- as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another area of research is the study of the mechanism of action of pyrazole, 3,5-dimethyl-1-nicotinoyl-, as its precise mechanism of action is not fully understood. Additionally, further studies are needed to determine the potential toxicity of pyrazole, 3,5-dimethyl-1-nicotinoyl- and its effects on human health.
Conclusion
In conclusion, pyrazole, 3,5-dimethyl-1-nicotinoyl- is a chemical compound that has potential applications in biomedical research. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, and its stability and high yield during synthesis make it a reliable compound to work with in lab experiments. However, further studies are needed to determine its precise mechanism of action and potential toxicity.
Synthesemethoden
Pyrazole, 3,5-dimethyl-1-nicotinoyl- can be synthesized using a variety of methods. One of the most common methods is the reaction of 3,5-dimethylpyrazole with nicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 3,5-dimethylpyrazole with nicotinoyl chloride in the presence of a base such as triethylamine. The yield of the synthesis process is typically high, making it a cost-effective method for producing pyrazole, 3,5-dimethyl-1-nicotinoyl-.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 3,5-dimethyl-1-nicotinoyl- has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Pyrazole, 3,5-dimethyl-1-nicotinoyl- has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.
Eigenschaften
CAS-Nummer |
17605-86-6 |
|---|---|
Produktname |
Pyrazole, 3,5-dimethyl-1-nicotinoyl- |
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
(3,5-dimethylpyrazol-1-yl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C11H11N3O/c1-8-6-9(2)14(13-8)11(15)10-4-3-5-12-7-10/h3-7H,1-2H3 |
InChI-Schlüssel |
NWMWQSWQZUSDIO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)C2=CN=CC=C2)C |
Kanonische SMILES |
CC1=CC(=NN1C(=O)C2=CN=CC=C2)C |
Andere CAS-Nummern |
17605-86-6 |
Synonyme |
3,5-Dimethyl-1-nicotinoyl-1H-pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



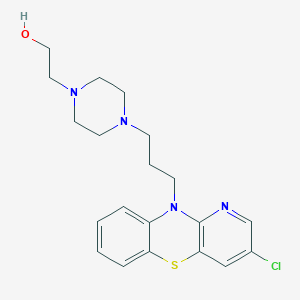
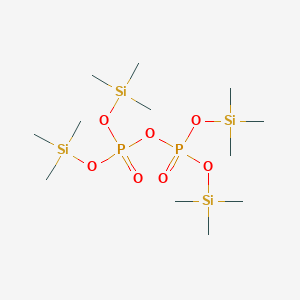
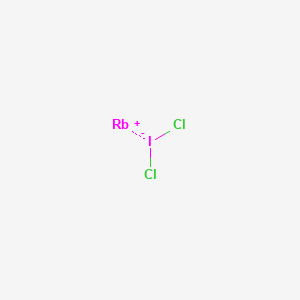
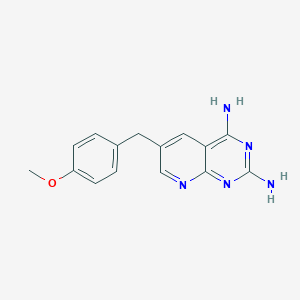
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)

